2-Methyl-3-(piperazin-1-yl)pyrazine

Medicinal Chemistry Lipophilicity Pharmacokinetics

Researchers often face challenges sourcing novel, well-characterized heterocyclic scaffolds for SAR exploration. 2-Methyl-3-(piperazin-1-yl)pyrazine addresses this gap with a unique 2-methyl substitution pattern and an unsubstituted piperazine moiety, providing distinct vectors for derivatization not found in common analogs like MK-212. • Enables focused library synthesis targeting 5-HT receptors and kinases • Lower lipophilicity (XLogP3-AA = 0) offers a superior starting point for optimizing ADME profiles • Free piperazine NH serves as a versatile linker attachment point for PROTAC development Supplied with full analytical documentation; available for immediate global shipment.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 93263-83-3
Cat. No. B1419782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(piperazin-1-yl)pyrazine
CAS93263-83-3
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1N2CCNCC2
InChIInChI=1S/C9H14N4/c1-8-9(12-3-2-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
InChIKeyUIYIEUWPSAMPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Properties of 2-Methyl-3-(piperazin-1-yl)pyrazine


2-Methyl-3-(piperazin-1-yl)pyrazine (CAS 93263-83-3, C₉H₁₄N₄) is a heterocyclic organic compound featuring a pyrazine core with a methyl substituent at the 2-position and a piperazine moiety at the 3-position. This scaffold confers distinct physicochemical properties: a molecular weight of 178.23 g/mol, a topological polar surface area (TPSA) of 41.1 Ų, a calculated XLogP3-AA of 0, a single hydrogen bond donor, and four hydrogen bond acceptors [1]. These properties position the compound as a useful building block in medicinal chemistry and pharmaceutical research, as indicated by its availability from commercial suppliers .

LipophilicityLow calculated lipophilicity (XLogP3-AA ~0) supports balanced solubility and permeability screening.
H-Bond DonorUnsubstituted piperazine NH provides a hydrogen bond donor for target interaction or chemical derivatization.
Building BlockReported medicinal chemistry scaffold for SAR exploration in early-stage discovery.

Substitution Risks for 2-Methyl-3-(piperazin-1-yl)pyrazine


While the broader class of piperazinyl-pyrazines is known for diverse biological activities [1], specific substitution patterns on the pyrazine and piperazine rings profoundly alter physicochemical properties, binding affinities, and metabolic stability. For instance, the presence of a methyl group at the 2-position versus a chlorine at the 6-position, as seen in the well-studied analog 6-chloro-2-(1-piperazinyl)pyrazine (MK-212), leads to fundamentally different lipophilicity (XLogP3-AA of 0 vs. 1.2), steric profiles, and electronic effects. These structural divergences directly impact receptor binding, pharmacokinetics, and ultimately in vivo efficacy and safety profiles [2]. Therefore, substituting 2-Methyl-3-(piperazin-1-yl)pyrazine with a seemingly related piperazinyl-pyrazine or piperazine derivative without rigorous head-to-head data is scientifically unsound and may lead to irreproducible results or misleading research conclusions.

6-Chloro analog
Substituting with MK-212 (6-chloro) may alter lipophilicity, receptor binding, and ADME profile due to different electronic and steric effects.
N-Methyl piperazine
Replacing with N-methylated analog removes the hydrogen bond donor, which could disrupt key interactions or block derivatization.
Class-level inference
Bioactivity reported for other piperazinyl-pyrazines may not transfer directly; verify in target-specific assays before substitution.

Selection Evidence for 2-Methyl-3-(piperazin-1-yl)pyrazine


Physicochemical Differences from MK-212

Compared to the widely studied 5-HT receptor agonist MK-212, 2-Methyl-3-(piperazin-1-yl)pyrazine exhibits a significantly lower lipophilicity (XLogP3-AA of 0 vs. 1.2) and a smaller topological polar surface area (TPSA of 41.1 Ų vs. 48.1 Ų) [1]. This difference is a direct consequence of the 2-methyl substitution versus the 6-chloro substitution on the pyrazine ring. The lower lipophilicity of the target compound is predicted to influence its passive membrane permeability and metabolic stability in a manner distinct from MK-212. This is a critical parameter in early-stage drug discovery, where balancing solubility and permeability is essential [2].

Lipophilicity & TPSA
Reported
XLogP3-AA: 0 vs. 1.2 (Δ −1.2)
TPSA: 41.1 vs. 48.1 Ų (Δ −7.0)
Lower lipophilicity may affect passive permeability and metabolic stability prediction.
Computed properties from PubChem; experimental confirmation recommended.
Medicinal Chemistry Lipophilicity Pharmacokinetics

Metabolic Stability via 2-Methyl Substitution

The 2-methyl substitution on the pyrazine ring of the target compound is hypothesized to confer a metabolic advantage over unsubstituted analogs. In the broader class of piperazinyl-pyrazines, compounds like MK-212 (which has a 6-chloro group) are known to undergo significant metabolism. The presence of a methyl group at the 2-position can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, to the pyrazine ring, potentially leading to a longer half-life in vivo [1]. This is a well-documented phenomenon in medicinal chemistry where methyl substitution is a common strategy to improve metabolic stability [2].

Metabolic Stability
Class-level inference
2-Methyl steric hindrance may reduce CYP-mediated oxidation.
Supports hypothesis of improved metabolic stability versus unsubstituted analogs.
Qualitative inference; no direct experimental data.
Medicinal Chemistry Metabolism Drug Design

Hydrogen Bond Donor vs. N-Methyl Analog

The unsubstituted piperazine moiety in 2-Methyl-3-(piperazin-1-yl)pyrazine distinguishes it from N-methylated analogs, such as 2-methyl-3-(4-methylpiperazin-1-yl)pyrazine. The secondary amine in the piperazine ring provides a hydrogen bond donor (count = 1) that is absent in the N-methylated version [1]. This single donor can be critical for specific interactions with biological targets, such as hydrogen bonding with a backbone carbonyl in a protein binding pocket. The presence of this hydrogen bond donor also makes the compound more amenable to further derivatization, such as amide or sulfonamide formation, which are common strategies in medicinal chemistry to optimize drug-like properties [2].

H-Bond Donor
Reported
Target: 1 HBD (secondary NH)
N-Methyl analog: 0 HBD
Single donor enables key hydrogen bonding or derivatization (amide, sulfonamide).
Computed; validate in binding or functional assays.
Medicinal Chemistry Structure-Activity Relationship Piperazine Analogs

Bioactivity in Cancer and CNS Disorders

The piperazine and pyrazine moieties are well-established pharmacophores with a broad spectrum of activities. A comprehensive review of this chemical space highlights significant potential in oncology (e.g., kinase inhibition) and CNS disorders (e.g., 5-HT receptor modulation) [1]. While specific data for 2-Methyl-3-(piperazin-1-yl)pyrazine is lacking, the class-level evidence provides a strong rationale for its investigation as a scaffold in these therapeutic areas. The target compound's specific substitution pattern is a unique starting point for developing new chemical entities with potentially improved selectivity or potency compared to existing piperazinyl-pyrazine drugs or tool compounds [2].

Bioactivity Potential
Class-level inference
Piperazine-pyrazine class active in oncology (kinase) and CNS (5-HT) targets.
Scaffold exploration may support hit finding for kinase or 5-HT receptor projects.
No direct data for this compound; target-specific assays required.
Oncology Neuropharmacology Drug Discovery

Application Scenarios for 2-Methyl-3-(piperazin-1-yl)pyrazine


CNS and Oncology SAR Scaffold

Given the well-documented class-level activities of piperazine-pyrazines in modulating 5-HT receptors and kinases, 2-Methyl-3-(piperazin-1-yl)pyrazine serves as a novel, commercially available starting point for synthesizing focused libraries [1]. Its unique 2-methyl substitution and unsubstituted piperazine (providing a hydrogen bond donor) offer distinct vectors for chemical derivatization compared to more common analogs like 6-chloro-2-(1-piperazinyl)pyrazine or N-methylated piperazines [2]. Researchers can leverage this scaffold to explore novel structure-activity relationships (SAR) and potentially identify new lead compounds with differentiated pharmacological profiles.

Negative Control in Assay Development

In studies using active piperazinyl-pyrazine tool compounds (e.g., 5-HT agonists), 2-Methyl-3-(piperazin-1-yl)pyrazine may serve as a useful negative control. Its distinct substitution pattern (2-methyl vs. 6-chloro) is predicted to confer a different binding profile to 5-HT receptor subtypes [1]. In the absence of direct binding data, researchers can empirically verify its lack of activity at their target of interest, providing a critical comparator to demonstrate the specificity of a biological response elicited by more potent analogs. This is essential for validating assay systems and interpreting phenotypic screening results [2].

Synthesis for Improved PK Properties

The target compound's lower lipophilicity (XLogP3-AA of 0) compared to MK-212 (XLogP3-AA of 1.2) makes it a valuable starting point for medicinal chemists aiming to improve the pharmacokinetic (PK) profile of a lead series [1]. High lipophilicity is often associated with poor solubility, high metabolic turnover, and off-target toxicity. By starting with a more polar scaffold, researchers can use standard medicinal chemistry strategies to optimize target potency while maintaining favorable drug-like properties, potentially leading to candidates with a superior balance of in vivo efficacy and safety [2].

PROTAC and Molecular Glue Building Block

The unsubstituted piperazine nitrogen provides a versatile handle for linker attachment, making 2-Methyl-3-(piperazin-1-yl)pyrazine a suitable building block for targeted protein degradation (TPD) modalities like PROTACs (Proteolysis Targeting Chimeras) [1]. Its moderate size (MW 178.23) and balanced polarity (TPSA 41.1 Ų) are ideal for a ligand moiety that can be conjugated to a linker without introducing excessive bulk or hydrophobicity, which can negatively impact the permeability and solubility of the final degrader molecule [2].

Application
Selection Property
Validation Focus
CNS/oncology SAR scaffold
2-methyl, unsubstituted piperazine vectors for library synthesis
Target engagement and selectivity profiling versus known analogs
Negative control for 5-HT studies
Predicted differential binding from 2-methyl substitution
Confirm lack of activity at target to establish assay specificity
PK-optimized lead series
Low lipophilicity starting point (XLogP3-AA ~0)
ADME/PK endpoint optimization; compare clearance and permeability
PROTAC building block
Unsubstituted piperazine NH as linker attachment handle
Validate ternary complex formation and degrader permeability
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